BenchChemオンラインストアへようこそ!

Edoxaban tosylate monohydrate

Factor Xa inhibition Anticoagulation Enzymatic assay

Edoxaban tosylate monohydrate is a direct, reversible factor Xa inhibitor (Ki=0.561 nM) with >10,000-fold selectivity over thrombin, ensuring minimal off-target effects in preclinical studies. Its 10–14 h half-life supports once-daily dosing, while the ~50% renal clearance profile differentiates it from rivaroxaban and apixaban for comparative pharmacology. Supplied as ≥98% pure tosylate salt, it is ideal for rodent venous thrombosis models, in vitro anticoagulation assays, and formulation development. Not a controlled substance; ships globally for R&D use.

Molecular Formula C31H40ClN7O8S2
Molecular Weight 738.3 g/mol
CAS No. 1229194-11-9
Cat. No. B194557
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEdoxaban tosylate monohydrate
CAS1229194-11-9
SynonymsDU-176
DU-176b
edoxaban
edoxaban tosylate
N-(5-chloropyridin-2-yl)-N'-((1S,2R,4S)-4-(N,N-dimethylcarbamoyl)-2-(5-methyl-4,5,6,7- tetrahydro(1,3)thiazolo(5,4-c)pyridine-2-carboxamido)cyclohexyl)oxamide
N-(5-chloropyridin-2-yl)-N'-((1S,2R,4S)-4-(N,N-dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo(5,4-c)pyridine-2-carboxamido)cyclohexyl)ethanediamide p-toluenesulfonate monohydrate
Savaysa
Molecular FormulaC31H40ClN7O8S2
Molecular Weight738.3 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)O.CN1CCC2=C(C1)SC(=N2)C(=O)NC3CC(CCC3NC(=O)C(=O)NC4=NC=C(C=C4)Cl)C(=O)N(C)C.O
InChIInChI=1S/C24H30ClN7O4S.C7H8O3S.H2O/c1-31(2)24(36)13-4-6-15(27-20(33)21(34)30-19-7-5-14(25)11-26-19)17(10-13)28-22(35)23-29-16-8-9-32(3)12-18(16)37-23;1-6-2-4-7(5-3-6)11(8,9)10;/h5,7,11,13,15,17H,4,6,8-10,12H2,1-3H3,(H,27,33)(H,28,35)(H,26,30,34);2-5H,1H3,(H,8,9,10);1H2/t13-,15-,17+;;/m0../s1
InChIKeyPSMMNJNZVZZNOI-SJILXJHISA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOff-White Solid

Edoxaban Tosylate Monohydrate (CAS 1229194-11-9): A Direct Factor Xa Inhibitor with Quantified Potency and Selectivity for Anticoagulation Research and Development


Edoxaban tosylate monohydrate is an orally active, direct, and reversible inhibitor of coagulation factor Xa (FXa), a serine protease central to the coagulation cascade [1]. It inhibits free human FXa with a Ki of 0.561 nM and prothrombinase-bound FXa with a Ki of 2.98 nM, exhibiting >10,000-fold selectivity for FXa over other serine proteases including thrombin [2]. As a small-molecule anticoagulant approved for clinical use, edoxaban is available as a tosylate monohydrate salt form, which enhances its physicochemical properties for pharmaceutical formulation and research applications .

Why In-Class Substitution of Edoxaban Tosylate Monohydrate Is Not Feasible: Pharmacological and Pharmacokinetic Differentiation Among Direct Oral Factor Xa Inhibitors


Direct oral factor Xa inhibitors share a common molecular target but exhibit substantial divergence in key pharmacological parameters including potency, selectivity, pharmacokinetic profiles, and clinical outcome patterns that preclude simple interchangeability [1][2]. Edoxaban tosylate monohydrate demonstrates a unique combination of high FXa inhibitory potency (Ki = 0.561 nM) with exceptional selectivity (>10,000-fold over thrombin), a once-daily dosing regimen supported by a 10–14 hour half-life, and a distinct renal excretion profile (~50%) that differentiates it from rivaroxaban, apixaban, and betrixaban [3][4]. These differences translate into measurable variations in anticoagulant activity, bleeding risk profiles, and dosing requirements that necessitate compound-specific evaluation rather than class-based substitution [5].

Quantitative Evidence Differentiating Edoxaban Tosylate Monohydrate from Closest Analogs: A Comparative Data Compendium


Factor Xa Inhibitory Potency: Edoxaban Exhibits Lower Ki and IC50 Values Than Rivaroxaban and Apixaban in Direct Enzymatic Assays

Edoxaban demonstrates superior inhibitory potency against human factor Xa compared to rivaroxaban and apixaban in standardized anti-Xa assays [1][2]. In a kinetic amidolytic method using commercially obtained powdered forms, edoxaban exhibited an IC50 of 340 ng/mL (0.62 µM), which was 1.4-fold more potent than apixaban (IC50 = 400 ng/mL, 0.87 µM) and 2.8-fold more potent than rivaroxaban (IC50 = 840 ng/mL, 1.9 µM) [1]. Edoxaban also displays a Ki of 0.561 nM for free human FXa, compared to reported Ki values of 0.4 nM for rivaroxaban and 0.08 nM for apixaban in separate assay systems, though direct comparative data under identical conditions are limited [3].

Factor Xa inhibition Anticoagulation Enzymatic assay

Functional Anticoagulant Activity in Whole Blood: Edoxaban Produces Stronger Anticoagulant Effects Than Apixaban, Betrixaban, and Rivaroxaban in Multiple Clotting Assays

Beyond isolated enzymatic assays, edoxaban demonstrates superior functional anticoagulant activity in whole blood and plasma-based clotting assays [1]. At a concentration of 2.5 µg/mL, edoxaban produced the strongest anticoagulant effect in whole blood activated clotting time (ACT) compared to rivaroxaban, betrixaban, and apixaban, with the latter showing minimal effects [1]. In thromboelastography (TEG) analysis at 1 µg/mL, edoxaban exhibited stronger anticoagulant effects across multiple parameters including R-time, K-time, alpha angle, and maximum amplitude (MA) than betrixaban and apixaban, while showing comparable effects to rivaroxaban [1]. In prothrombin time (PT) assays at 1 µg/mL, edoxaban showed stronger prolongation than apixaban, betrixaban, and rivaroxaban, which were comparable to each other [1].

Whole blood coagulation Thromboelastography Anticoagulant activity

Selectivity Profile: Edoxaban Exhibits >10,000-Fold Selectivity for Factor Xa Over Thrombin and Other Serine Proteases

Edoxaban demonstrates exceptional selectivity for factor Xa, with a >10,000-fold preference over thrombin (Ki = 6.00 µM) and factor IXaβ (Ki = 41.7 µM), as well as over FVIIa/sTF, FXIa, tPA, aPC, trypsin, plasmin, and chymotrypsin . This selectivity profile is quantitatively comparable to that of rivaroxaban, which is reported to have >10,000-fold selectivity for FXa over other biologically relevant serine proteases (IC50 >20 µM) . However, edoxaban's selectivity is achieved at a lower absolute Ki for FXa (0.561 nM) compared to rivaroxaban (Ki = 0.4 nM), suggesting a more favorable balance of potency and selectivity [1]. Comparative head-to-head selectivity data for apixaban and betrixaban under identical assay conditions are limited in the public domain.

Selectivity Off-target activity Serine protease

Pharmacokinetic Profile: Edoxaban's 10–14 Hour Half-Life and Once-Daily Dosing Differentiate It from Apixaban's Twice-Daily Regimen

Edoxaban exhibits a terminal elimination half-life of 10–14 hours in healthy subjects, which supports once-daily dosing and results in minimal accumulation upon repeated administration up to 120 mg [1][2]. This half-life is intermediate between apixaban (~12 hours, twice-daily dosing) and rivaroxaban (5–13 hours, once-daily dosing) [3][4]. Edoxaban's bioavailability is approximately 62% and is not significantly affected by food intake, contrasting with rivaroxaban which requires food for optimal absorption (bioavailability increases from 66% to nearly 100% with food) [5][6]. Edoxaban exhibits a steady-state volume of distribution of approximately 107 L and total clearance of approximately 22 L/h, with renal clearance accounting for approximately 50% of total clearance [1].

Pharmacokinetics Half-life Dosing frequency

Renal Excretion Profile: Edoxaban's ~50% Renal Clearance Provides a Predictable Basis for Dose Adjustment in Renal Impairment

Edoxaban exhibits a distinct renal excretion profile with approximately 50% of the absorbed dose eliminated unchanged via the kidneys, compared to rivaroxaban (~66% renal excretion, with half as active drug and half as inactive metabolites) and apixaban (~25% renal excretion) [1][2]. This intermediate renal clearance profile allows for predictable dose adjustment in renal impairment: the standard 60 mg once-daily dose is recommended for patients with CrCl >50 mL/min, while a 30 mg once-daily dose is recommended for patients with CrCl 15–50 mL/min [3][4]. In subjects with moderate renal dysfunction (CrCl 30–50 mL/min), edoxaban AUC increases by 35–60% [5]. Notably, edoxaban is not recommended for use in patients with CrCl >95 mL/min due to an increased risk of ischemic stroke compared to warfarin, a unique characteristic among DOACs [6].

Renal excretion Dose adjustment Pharmacokinetics

Clinical Efficacy and Safety: ENGAGE AF-TIMI 48 Trial Demonstrates Edoxaban Non-Inferiority to Warfarin with Reduced Cardiovascular Death

The ENGAGE AF-TIMI 48 trial (N=21,105) demonstrated that both edoxaban 60 mg daily and 30 mg daily were non-inferior to warfarin for the prevention of stroke or systemic embolism in patients with atrial fibrillation [1]. The annualized rate of stroke or systemic embolism was 1.5% with edoxaban compared to 1.7% with warfarin [2]. A meta-analysis of randomized controlled trials comparing edoxaban to warfarin found that edoxaban was as effective as warfarin in preventing ischemic stroke (RR = 0.98, 95% CI 0.83–1.16) and reduced the risk of cardiovascular death by 12% (RR = 0.88, 95% CI 0.79–0.98, p = 0.02) [3]. In real-world observational data, edoxaban was associated with a major bleeding rate of 1.8% compared to 3.4% for rivaroxaban and 3.2% for apixaban in a cohort of 1,162 patients [4]. Network meta-analyses have ranked edoxaban as the safest DOAC in terms of fatal bleeding risk [5].

Atrial fibrillation Stroke prevention Clinical trial

Optimal Research and Industrial Applications for Edoxaban Tosylate Monohydrate Based on Quantified Differentiation


Preclinical Efficacy Studies in Rodent Models of Venous Thrombosis

Edoxaban tosylate monohydrate is particularly suited for preclinical efficacy studies in rodent models of venous thrombosis due to its well-characterized in vivo pharmacological profile [1]. Oral administration of edoxaban (0.5–12.5 mg/kg) reduces thrombus formation and prolongs prothrombin time in a dose-dependent manner in rat and rabbit models of venous stasis thrombosis, as well as in a rat model of platinum wire-induced venous thrombosis [1]. Its >10,000-fold selectivity for FXa over thrombin minimizes confounding off-target effects, while its 10–14 hour half-life enables once-daily dosing that simplifies study protocols compared to twice-daily regimens required for apixaban [2]. Researchers should consider that edoxaban's ~50% renal clearance profile necessitates careful monitoring in models involving renal impairment [3].

Comparative Pharmacology Studies of Direct Oral Anticoagulants

Edoxaban serves as an ideal reference compound for comparative pharmacology studies evaluating the class of direct oral factor Xa inhibitors [1]. Its intermediate pharmacokinetic profile (half-life 10–14 hours, ~50% renal clearance) and unique selectivity pattern provide a valuable comparator to rivaroxaban (shorter half-life, higher renal clearance) and apixaban (similar half-life but twice-daily dosing, lower renal clearance) [2]. Direct head-to-head data demonstrate that edoxaban exhibits stronger anticoagulant effects than apixaban and betrixaban in whole blood ACT and TEG assays at equivalent concentrations, making it a useful positive control for in vitro anticoagulation assays [3].

In Vitro Assay Development and Validation for Factor Xa Inhibition

Edoxaban tosylate monohydrate is an excellent tool compound for developing and validating in vitro assays for factor Xa inhibition due to its high purity (>98%) and extensively documented inhibitory profile [1]. Its Ki of 0.561 nM for free human FXa and 2.98 nM for prothrombinase-bound FXa provides well-defined reference values for calibrating enzymatic assays . The compound's >10,000-fold selectivity for FXa over thrombin and other serine proteases ensures that observed anticoagulant effects can be confidently attributed to FXa inhibition rather than off-target activities, a critical consideration for assay specificity validation [2].

Formulation Development and Bioequivalence Studies

Edoxaban tosylate monohydrate's well-characterized physicochemical properties and pharmacokinetic profile make it a suitable candidate for formulation development and bioequivalence studies [1]. The tosylate salt form provides enhanced stability and solubility compared to the free base, with a molecular weight of 738.27 g/mol and defined storage conditions (powder stable at -20°C for 3 years) [2]. Its bioavailability is approximately 62% and unaffected by food intake, simplifying the design of fed/fasted bioequivalence studies compared to rivaroxaban, which requires food for optimal absorption [3]. Additionally, edoxaban is a substrate of P-glycoprotein but is not significantly metabolized by CYP450 enzymes, reducing the complexity of drug-drug interaction studies during formulation development .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for Edoxaban tosylate monohydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.